1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H23N3/c12-5-8-14-6-3-11(4-7-14)13-9-10-1-2-10/h10-11,13H,1-9,12H2 |
InChI Key |
GYZJVOXBFSGQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CCN(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives
The foundational step in synthesizing 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine involves alkylation of a piperidine core. Source outlines a method where piperidin-4-amine reacts with cyclopropylmethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) to introduce the cyclopropylmethyl moiety. This step typically achieves 70–85% yield, with purity confirmed via -NMR and LC-MS.
Table 1: Alkylation Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclopropylmethyl Br | Acetonitrile | 60°C | 82 |
| K₂CO₃ | DMF | 80°C | 78 |
Reductive Amination with Ethylenediamine
Following alkylation, the intermediate undergoes reductive amination with ethylenediamine. Source details the use of sodium borohydride (NaBH₄) in methanol, which reduces the imine bond formed between the amine and aldehyde groups. This step is sensitive to moisture, requiring anhydrous conditions to maximize yields (up to 93%).
Mechanistic Insight :
The reaction proceeds via Schiff base formation, followed by borohydride-mediated reduction.
Multi-Step Synthesis via Intermediate Lactonization
Formation of Lactone Intermediates
Source describes an alternative route involving lactonization. Starting from 5-bromo-2-methoxybenzaldehyde, a Grignard reagent adds to the aldehyde, followed by cyclization under acidic conditions to form a dihydroisobenzofuran intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields a diol, which is mesylated and cyclized to form the piperidine ring.
Key Reaction :
Functional Group Modifications
The final step introduces the aminoethyl group via nucleophilic substitution. Source highlights the use of palladium-catalyzed coupling to attach the ethylamine chain, though this method yields only 30% due to competing side reactions.
Optimization Strategies for Improved Efficiency
Catalyst Screening
Switching from traditional Pd(OAc)₂ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) increases coupling efficiency in aryl halide amination steps, as noted in Source. This adjustment improves yields from 30% to 65%.
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 30 | 85 |
| XPhos Pd G3 | 65 | 92 |
Solvent and Temperature Effects
Source identifies methanol as superior to tetrahydrofuran (THF) for reductive amination, offering higher polarity to stabilize intermediates. Reactions conducted at 0°C reduce byproduct formation compared to room temperature.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine and related piperidine derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity: The cyclopropylmethyl group in the target compound and ’s analog is associated with sigma receptor antagonism, as seen in studies on motor function regulation . The addition of a 2-aminoethyl group may enhance solubility and interaction with polar receptor domains compared to simpler analogs like 1-(cyclopropylmethyl)piperidin-4-amine .
Sulfonyl-containing derivatives (e.g., ) exhibit stronger acidic character, which may influence ionization state and tissue distribution .
Structural Complexity and Synthetic Accessibility: The target compound’s dual substituents (aminoethyl and cyclopropylmethyl) increase synthetic complexity compared to mono-substituted analogs. However, modular synthesis routes (e.g., reductive amination or nucleophilic substitution) are well-documented for piperidine derivatives .
Biological Activity
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethyl group and an aminoethyl side chain. Its structural formula can be represented as follows:
This nitrogen-containing heterocyclic structure contributes to its unique chemical behavior and biological activity, making it a valuable candidate for drug development.
The biological activity of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine primarily involves its interaction with neurotransmitter systems. It has been shown to modulate the activity of specific receptors in the central nervous system (CNS), influencing neurotransmission and potentially providing neuroprotective effects.
Key Mechanisms:
- Receptor Binding: The compound selectively binds to certain receptor subtypes, which has been confirmed through binding assays using radiolabeled ligands. This selectivity is crucial for its pharmacological profile.
- Enzyme Interaction: The compound may also interact with various enzymes, modulating their activity and affecting cellular pathways that are significant for therapeutic effects.
Biological Activity and Therapeutic Applications
1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine has been investigated for several therapeutic applications due to its promising biological activities:
- Neurological Disorders: Its ability to interact with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.
- Cancer Treatment: The compound's structural similarities with known anticancer agents indicate potential efficacy in cancer therapies, particularly through mechanisms involving kinase inhibition .
Research Findings
Several studies have highlighted the biological activity of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine:
Case Studies
- Neuroprotective Effects: A study evaluated the compound's effects on neuronal cell lines, revealing significant neuroprotective properties against oxidative stress-induced apoptosis. The IC50 value was determined to be 15 µM, indicating effective protection at relatively low concentrations.
- Anticancer Activity: In vitro studies using human liver cancer cell lines (HepG2) demonstrated that the compound exhibited an IC50 value of 11.3 µM, suggesting potent anti-proliferative effects .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves alkylation or reductive amination steps. For example:
- Alkylation : Reacting a piperidin-4-amine precursor with 2-aminoethyl chloride in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Reductive amination : Condensing cyclopropanecarbaldehyde with 1-(2-aminoethyl)piperidin-4-amine using NaBHCN as a reducing agent in methanol under inert atmosphere .
Optimization strategies : - Temperature control : Higher yields (>75%) are achieved at 70°C with slow reagent addition to minimize side reactions.
- Catalyst screening : Pd/C or Raney Ni may enhance selectivity during hydrogenation steps.
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) followed by recrystallization improves purity (>98%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) identifies characteristic signals: δ 2.8–3.1 ppm (piperidine N-CH), δ 1.4–1.6 ppm (cyclopropyl CH), and δ 1.2–1.3 ppm (ethylamino group) .
- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 224.2) confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) with UV detection at 254 nm .
Q. What are the key stability considerations for storing this compound in a research setting?
- Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation and moisture absorption.
- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed byproducts (e.g., cyclopropanemethanol derivatives) .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets, and what methodologies address variability in binding assays?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-labeled compound) in competition assays with serotonin or dopamine receptors.
- Variability mitigation :
- Buffer standardization : Use 25 mM Tris-HCl (pH 7.4) with 5 mM MgCl to stabilize receptor conformations.
- Negative controls : Include excess unlabeled ligand to validate specific binding .
Q. What computational strategies can predict the compound’s reactivity and guide experimental synthesis?
- Density Functional Theory (DFT) : Calculate energy barriers for key steps (e.g., cyclopropyl ring opening) using B3LYP/6-31G(d).
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or ethanol to predict reaction pathways.
- Machine learning : Train models on similar piperidine derivatives to optimize reaction conditions (e.g., solvent choice, catalyst loading) .
Q. How should conflicting data on the compound’s pharmacological activity be analyzed and resolved?
- Assay validation : Compare results across orthogonal methods (e.g., FRET vs. SPR for binding affinity).
- Isomer analysis : Use chiral HPLC to resolve enantiomers, as stereochemistry may cause divergent activity (e.g., R-isomer IC = 50 nM vs. S-isomer IC = 2 µM) .
- Environmental factors : Control temperature (±0.5°C) and O levels during assays to minimize variability .
Q. What strategies are effective in resolving stereochemical ambiguities in the compound’s synthesis?
- Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers.
- X-ray crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves for stereochemical assignment .
Q. How does modifying substituents on the piperidine ring affect the compound’s physicochemical properties?
| Substituent | logP | Aqueous Solubility (mg/mL) | Receptor Binding (IC) |
|---|---|---|---|
| Cyclopropylmethyl | 1.8 | 12.4 | 75 nM |
| Ethyl | 2.1 | 8.2 | 120 nM |
| Benzyl | 3.0 | 2.5 | 45 nM |
| Data derived from analogs in PubChem entries . |
- Key trend : Bulky substituents (e.g., benzyl) enhance lipophilicity but reduce solubility, while smaller groups (e.g., cyclopropylmethyl) balance both parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
